Stereochemical Definition of Clibucaine Hydrochloride as the (R)-Enantiomer
Clibucaine hydrochloride (CAS 93940-33-1) is specifically defined as the (R)-enantiomer of N-(2,4-dichlorophenyl)-beta-methyl-piperidin-1-propionamide monohydrochloride [1]. In contrast, many widely used amino-amide local anesthetics, such as lidocaine, mepivacaine, and prilocaine, are achiral molecules lacking stereocenters, while others like bupivacaine are still widely used as racemic (±) mixtures despite the development of chiral switch enantiomers (e.g., levobupivacaine) [2]. This establishes Clibucaine as a defined chiral compound from inception, a critical distinction for studies where stereochemistry is hypothesized to influence sodium channel subtype selectivity, metabolic stability, or toxicological outcomes.
| Evidence Dimension | Chirality / Stereochemical Definition |
|---|---|
| Target Compound Data | Defined (R)-enantiomer |
| Comparator Or Baseline | Lidocaine, Mepivacaine (Achiral); Bupivacaine (Commonly Racemic) |
| Quantified Difference | Qualitative categorical difference in stereochemical complexity |
| Conditions | Molecular structure analysis and regulatory substance definition |
Why This Matters
Stereochemistry is a known determinant of local anesthetic pharmacodynamics and toxicity; a defined enantiomer provides a critical control for reproducible research that racemic mixtures cannot offer.
- [1] U.S. Food and Drug Administration (FDA). Unique Ingredient Identifier (UNII): CLIBUCAINE HYDROCHLORIDE, (R)-. UNII: W33EQG7XKA. View Source
- [2] McClure, J. H. "Ropivacaine." British Journal of Anaesthesia, 1996, 76(2): 300-307. View Source
